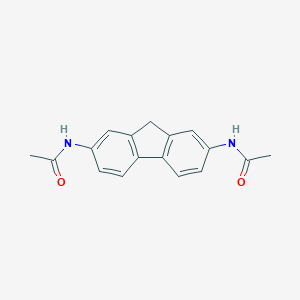

2,7-Diacetamidofluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12282. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(7-acetamido-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-10(20)18-14-3-5-16-12(8-14)7-13-9-15(19-11(2)21)4-6-17(13)16/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZBRCVCSVLJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021479 | |

| Record name | 2,7-Acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304-28-9 | |

| Record name | N,N′-9H-Fluorene-2,7-diylbis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Diacetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diacetamidofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-9H-fluorene-2,7-diylbisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIACETAMIDOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61IVF6HX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Diacetamidofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diacetamidofluorene, with the CAS Number 304-28-9 , is a derivative of fluorene, a polycyclic aromatic hydrocarbon.[1] It is characterized by the presence of two acetamido groups at the 2 and 7 positions of the fluorene core. This compound and its derivatives are subjects of interest in medicinal chemistry and toxicology due to the biological activities associated with the fluorene scaffold. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological effects of this compound.

Chemical and Physical Properties

This compound is a stable, colorless solid at room temperature with a high melting point, which is characteristic of aromatic compounds with the capacity for hydrogen bonding.[1]

| Property | Value | Reference |

| CAS Number | 304-28-9 | [1] |

| Molecular Formula | C₁₇H₁₆N₂O₂ | [1] |

| Molecular Weight | 280.32 g/mol | [1] |

| Melting Point | 281 °C | [1] |

| Boiling Point (estimated) | 423.04 °C | [1] |

| Physical State | Colorless solid | [1] |

| LogP | 2.28 | [1] |

| pKa (predicted) | 14.52 ± 0.20 | [1] |

Synthesis

The synthesis of this compound can be achieved through the acetylation of its precursor, 2,7-diaminofluorene. A detailed experimental protocol for the synthesis of 2,7-diaminofluorene from 2,7-dinitrofluorene is outlined below, followed by a general method for the subsequent acetylation.

Experimental Protocol: Synthesis of 2,7-Diaminofluorene

This protocol is adapted from the reduction of 2,7-dinitrofluorene.[2]

Materials:

-

2,7-Dinitrofluorene

-

Palladium on activated charcoal (Pd/C)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

A solution of 2,7-dinitrofluorene (25.0 g, 98.0 mmol) and Pd/C (578 mg, 4.9 mmol) in a 1:1 (v/v) mixture of THF and MeOH (600 mL) is prepared.

-

The mixture is stirred at room temperature for 24 hours under a hydrogen atmosphere.

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

-

The filter cake is washed with ethyl acetate.

-

The filtrate is concentrated under reduced pressure to yield 2,7-diaminofluorene as a gray solid. The product can be used in the subsequent step without further purification.[2]

Experimental Protocol: Acetylation of 2,7-Diaminofluorene

A general method for the acetylation of aromatic amines involves the use of acetic anhydride.

Materials:

-

2,7-Diaminofluorene

-

Acetic anhydride

-

A suitable solvent (e.g., acetic acid, pyridine, or an inert solvent like dichloromethane)

-

A base (optional, e.g., pyridine or triethylamine)

Procedure:

-

Dissolve 2,7-diaminofluorene in a suitable solvent.

-

Add a molar excess of acetic anhydride to the solution. The reaction can be carried out at room temperature or with gentle heating.

-

If necessary, a base can be added to catalyze the reaction and neutralize the acetic acid byproduct.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation upon addition of water or by removal of the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from an appropriate solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a documented and effective method for the analysis of this compound. A reverse-phase HPLC method has been developed with the following parameters:[1]

-

Column: Newcrom R1 (a reverse-phase column with low silanol activity)

-

Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.

-

Detection: UV absorption

Biological Activity and Toxicology

The biological profile of this compound is not extensively studied; however, data on its toxicity and the activity of related fluorene derivatives provide important insights.

Toxicology and Carcinogenicity

Toxicological data indicates that this compound is tumorigenic. The lowest published toxic dose (TDLo) in an oral study with rats was reported as 4830 mg/kg over 46 weeks, leading to liver tumors.[3] This suggests that this compound is a carcinogen.[3]

The carcinogenicity of fluorene derivatives is a subject of ongoing research. For instance, 2-acetylaminofluorene is a well-known carcinogen. Studies on various fluoro derivatives of 2-acetylaminofluorene have shown that modifications at different positions on the fluorene ring do not necessarily eliminate its carcinogenic activity, suggesting that the core structure plays a critical role in its tumorigenic properties.

Potential as an HCV Inhibitor Scaffold

Derivatives of the 2,7-diaminofluorene scaffold have been investigated as potent inhibitors of the Hepatitis C virus (HCV) NS5A protein.[4] This suggests that the symmetric 2,7-disubstituted fluorene core could be a valuable pharmacophore for the development of novel antiviral agents.

Logical Relationships and Workflows

The synthesis of this compound follows a clear logical progression from commercially available starting materials.

Caption: Synthetic pathway to this compound.

The evaluation of the biological activity of fluorene derivatives often follows a standard workflow in drug discovery and toxicology.

Caption: Workflow for biological evaluation of fluorene derivatives.

References

- 1. This compound (304-28-9) for sale [vulcanchem.com]

- 2. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 3. 2,7-diacetylaminofluorene | CAS#:304-28-9 | Chemsrc [chemsrc.com]

- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Chemical Structure of 2,7-Diacetamidofluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of 2,7-diacetamidofluorene. The information presented herein is curated for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, structural data, and visualizations to support further research and application of this compound.

Chemical Identity and Properties

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The core fluorene structure is substituted with two acetamido groups at the 2 and 7 positions.[1] This substitution significantly influences the molecule's chemical and physical properties.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | N,N'-(9H-fluorene-2,7-diyl)diacetamide |

| CAS Number | 304-28-9 |

| Molecular Formula | C₁₇H₁₆N₂O₂ |

| Molecular Weight | 280.32 g/mol |

| Appearance | Solid |

| Melting Point | 281 °C |

| Boiling Point | 423.04 °C (estimated) |

| Density | 1.0999 g/cm³ (estimated) |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the reduction of 2,7-dinitrofluorene to 2,7-diaminofluorene, followed by the acetylation of the diamine.

Synthesis of 2,7-Diaminofluorene

The precursor, 2,7-diaminofluorene, is synthesized via the reduction of 2,7-dinitrofluorene. A common and efficient method for this reduction is catalytic hydrogenation.

Experimental Protocol: Synthesis of 2,7-Diaminofluorene [2]

-

Materials:

-

2,7-Dinitrofluorene

-

Palladium on activated charcoal (Pd/C, 10 wt%)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 2,7-dinitrofluorene in a 1:1 (v/v) mixture of THF and methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Stir the mixture at room temperature under a hydrogen atmosphere for 24 hours.

-

Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield 2,7-diaminofluorene as a solid.

-

-

Quantitative Data:

-

A reported synthesis starting with 25.0 g of 2,7-dinitrofluorene yielded 19.7 g of 2,7-diaminofluorene, indicating a quantitative yield.[2]

-

Synthesis of this compound

The final step in the synthesis is the diacetylation of 2,7-diaminofluorene. This is typically achieved by reacting the diamine with an acetylating agent such as acetic anhydride. The reaction can be carried out under either basic or acidic conditions.

Experimental Protocol: Acetylation of 2,7-Diaminofluorene

-

Materials:

-

2,7-Diaminofluorene

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent) or Sodium Acetate (as a base)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethanol or other suitable solvent for recrystallization

-

-

Procedure (using Pyridine):

-

Dissolve 2,7-diaminofluorene in an excess of pyridine.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

-

-

Procedure (using Sodium Acetate):

-

Dissolve 2,7-diaminofluorene in a suitable solvent (e.g., water, potentially with a co-solvent if solubility is low).

-

Add a solution of sodium acetate in water.[3]

-

Add acetic anhydride dropwise to the mixture with vigorous stirring.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify by recrystallization.

-

-

Quantitative Data:

-

While a specific yield for the acetylation of 2,7-diaminofluorene was not found in the search results, acetylation of aromatic amines are generally high-yielding reactions.

-

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is characterized by a planar fluorene backbone with two acetamido groups attached to the aromatic rings. These groups can participate in hydrogen bonding, which influences the compound's physical properties, such as its relatively high melting point.[1]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Expected signals for aromatic protons on the fluorene ring system, a singlet for the methylene protons at the 9-position, a singlet for the amide N-H protons, and a singlet for the methyl protons of the acetyl groups. |

| ¹³C NMR | A spectrum shows multiple signals in the aromatic region corresponding to the different carbon environments in the fluorene backbone, a signal for the methylene carbon at the 9-position, a signal for the carbonyl carbons of the acetamido groups, and a signal for the methyl carbons.[4] |

| FTIR (cm⁻¹) | Expected characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), a strong C=O stretching of the amide (around 1660-1690 cm⁻¹), and C-N stretching (around 1400 cm⁻¹). |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 280. Fragmentation may involve the loss of the acetyl groups and other characteristic cleavages of the fluorene core. |

Note: Detailed, fully assigned spectroscopic data for this compound were not available in the conducted search. The information in Table 2 is based on general principles of spectroscopic interpretation for similar organic compounds.

Experimental Workflows and Signaling Pathways

To visualize the synthesis process, the following workflow diagram has been generated using the DOT language.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has outlined the synthesis and chemical structure of this compound. The provided experimental protocols for the synthesis of the precursor and the final product are based on established chemical reactions for similar compounds. While some physicochemical and basic spectroscopic data are available, a complete, experimentally verified dataset for the structure and spectral properties of this compound, particularly crystallographic data, remains an area for future research. This guide serves as a foundational resource for scientists interested in the further investigation and application of this fluorene derivative.

References

The Carcinogenic Core of 2,7-Diacetamidofluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,7-Diacetamidofluorene (2,7-DAAF) is an aromatic amine that is anticipated to be a carcinogen, primarily based on the extensive evidence from its close structural analog, 2-acetylaminofluorene (2-AAF). The carcinogenic activity of these compounds is not a property of the parent molecule itself but is dependent on its metabolic activation to reactive electrophilic species that can form covalent adducts with cellular macromolecules, most critically DNA. This guide delineates the presumed mechanism of action of 2,7-DAAF as a carcinogen, drawing heavily from the well-established pathways of 2-AAF. It covers the metabolic activation cascade, the formation of DNA adducts, and the general methodologies used to study these processes, providing a foundational understanding for researchers in toxicology and drug development.

Introduction

Aromatic amines are a class of chemicals long recognized for their carcinogenic potential. This compound belongs to this class, and its chemical structure, featuring a fluorene backbone with two acetamido groups, suggests a carcinogenic mechanism analogous to the extensively studied compound, 2-acetylaminofluorene. The core of this mechanism lies in the biotransformation of the parent compound into highly reactive electrophiles that can initiate the carcinogenic process by damaging the genetic material. Understanding this mechanism is crucial for risk assessment and the development of strategies to mitigate its harmful effects.

Metabolic Activation: The Path to Carcinogenicity

The carcinogenicity of 2,7-DAAF is intricately linked to its metabolic fate within the body. The following sections describe the sequential enzymatic reactions that are believed to convert the relatively inert parent compound into a potent carcinogen.

Phase I Metabolism: N-Hydroxylation

The initial and rate-limiting step in the activation of 2,7-DAAF is presumed to be the N-hydroxylation of one or both of the acetamido groups. This reaction is primarily catalyzed by microsomal cytochrome P450 (CYP) enzymes, particularly isoforms of the CYP1A family. This enzymatic oxidation results in the formation of N-hydroxy-2,7-diacetamidofluorene, a proximate carcinogen that is more reactive than the parent compound.

Figure 1: N-Hydroxylation of this compound.

Phase II Metabolism: Esterification

The N-hydroxy metabolite undergoes further activation through Phase II enzymatic reactions, primarily O-esterification. Two key pathways are involved:

-

Sulfation: Catalyzed by cytosolic sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-hydroxy-2,7-diacetamidofluorene. This results in the formation of a highly unstable and reactive sulfate ester.

-

Acetylation: N-acetyltransferases (NATs) can catalyze the O-acetylation of the N-hydroxy metabolite, forming an acetoxy ester. This ester is also highly reactive.

These esterified metabolites are considered the ultimate carcinogens, as they can spontaneously break down to form highly electrophilic nitrenium ions.

Figure 2: Presumed metabolic activation pathway of this compound.

The Core Mechanism: DNA Adduct Formation

The ultimate electrophilic species, the nitrenium ion, readily attacks nucleophilic sites on DNA bases, forming covalent adducts. The primary target for these adducts is the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-2,7-diacetamidofluorene. Other minor adducts at the N2 position of guanine and other bases may also be formed.

These DNA adducts are bulky lesions that can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis.

Figure 3: Logical progression from DNA adduct formation to cancer.

Quantitative Data

Due to a lack of specific studies on this compound, quantitative data on its carcinogenicity is scarce. However, data from its analog, 2-acetylaminofluorene, provides valuable insights into the potential dose-response and tumor incidence. The tumorigenicity of 2,7-diacetylaminofluorene has been noted in rodents, with target organs including the lungs, liver, and blood.

| Compound | Species | Route of Administration | Dose | Tumor Type | Reference |

| 2,7-Diacetylaminofluorene | Rodent (mouse) | Oral | 2100 mg/kg/13W-C | Bronchiogenic carcinoma, Blood tumors | RTECS |

| 2,7-Diacetylaminofluorene | Rodent (mouse) | Oral | 6480 mg/kg/26W-C | Liver tumors, Skin and Appendages tumors | RTECS |

| 2,7-Diacetylaminofluorene | Rodent (rat) | Oral | 1830 mg/kg/32W-C | Vascular tumors, Liver tumors (equivocal) | RTECS |

| 2,7-Diacetylaminofluorene | Rodent (rat) | Oral | 2060 mg/kg/34W-C | Brain and Coverings tumors (equivocal) | RTECS |

| 2,7-Diacetylaminofluorene | Rodent (rat) | Oral | 2250 mg/kg/21W-C | Bronchiogenic carcinoma, Blood tumors (equivocal) | RTECS |

| 2-Acetylaminofluorene | Rat | Dietary | 0.03-0.06% | Liver, bladder, kidney, and mammary gland tumors | Multiple Studies |

| 2-Acetylaminofluorene | Mouse | Dietary | 0.03-0.05% | Liver and bladder tumors | Multiple Studies |

Table 1: Summary of Carcinogenicity Data for 2,7-Diacetylaminofluorene and 2-Acetylaminofluorene. (Note: "W-C" denotes continuous administration over the specified number of weeks. "equivocal" indicates uncertain tumorigenic activity.)

Experimental Protocols

The investigation of the carcinogenicity of aromatic amines like 2,7-DAAF involves a series of well-established experimental protocols.

Rodent Carcinogenicity Bioassay

This is the standard method for assessing the carcinogenic potential of a chemical.

-

Animal Model: Typically, rats and mice of both sexes are used.

-

Dose Selection: A preliminary subchronic toxicity study is conducted to determine the maximum tolerated dose (MTD). For the chronic study, at least two dose levels, including the MTD and a fraction of the MTD, are used, along with a control group.

-

Administration: The test compound is administered to the animals for a major portion of their lifespan (e.g., 2 years for rodents), usually in the diet or by gavage.

-

Observation: Animals are monitored for clinical signs of toxicity and tumor development.

-

Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for the presence of tumors.

Figure 4: Workflow for a rodent carcinogenicity bioassay.

³²P-Postlabeling Assay for DNA Adduct Detection

This highly sensitive method is used to detect and quantify DNA adducts.

-

DNA Isolation: DNA is extracted from the tissues of animals exposed to the carcinogen.

-

DNA Digestion: The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment: The bulky adducts are selectively enriched from the normal nucleotides.

-

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatography: The radiolabeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity in the adduct spots is measured to quantify the level of DNA damage.

Figure 5: Experimental workflow for the ³²P-postlabeling assay.

Perturbed Signaling Pathways

While specific signaling pathways dysregulated by 2,7-DAAF have not been explicitly elucidated, the formation of DNA adducts and subsequent genomic instability are known to trigger a cascade of cellular responses. These likely include:

-

DNA Damage Response (DDR) Pathway: Activation of sensor proteins (e.g., ATM, ATR) and downstream effectors (e.g., p53, Chk1/2) to arrest the cell cycle and initiate DNA repair.

-

Apoptosis Pathways: If DNA damage is too extensive to be repaired, pro-apoptotic pathways (e.g., involving caspases) may be activated to eliminate the damaged cells.

-

Proliferative Signaling Pathways: Chronic cell injury and regenerative proliferation in target organs, such as the liver, can create a microenvironment that promotes the clonal expansion of initiated cells with mutations.

Conclusion

The carcinogenic mechanism of this compound is predicted to be a classic example of metabolic activation-dependent chemical carcinogenesis. While direct experimental data for 2,7-DAAF is limited, the extensive research on its analog, 2-AAF, provides a robust framework for understanding its mode of action. The key steps involve metabolic activation to reactive electrophiles, formation of DNA adducts, and subsequent genetic alterations that can lead to cancer. This guide provides a comprehensive overview of these processes, offering valuable insights for professionals in the fields of toxicology, pharmacology, and drug development. Further research specifically on 2,7-DAAF is warranted to confirm these mechanistic details and to accurately assess its carcinogenic risk to humans.

Metabolic Activation of 2,7-Diacetamidofluorene In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,7-Diacetamidofluorene (2,7-DAF) is an aromatic amine of interest in toxicological and pharmacological research. Understanding its metabolic activation in vivo is crucial for elucidating its potential mechanisms of action, including toxicity and carcinogenicity. While specific in vivo metabolic data for 2,7-DAF is limited in publicly available literature, a comprehensive understanding can be extrapolated from the well-documented metabolic pathways of the structurally related and extensively studied compound, 2-acetylaminofluorene (AAF), and other aromatic amines. This guide synthesizes the current knowledge on the bioactivation of aromatic amines, using AAF as a primary surrogate, to present a putative metabolic pathway for 2,7-DAF. It details the key enzymatic reactions, the formation of reactive intermediates, and their subsequent interaction with cellular macromolecules, such as DNA. Furthermore, this document provides standardized experimental protocols and data presentation formats to guide future in vivo research on 2,7-DAF.

Introduction: The Metabolic Challenge of Aromatic Amines

Aromatic amines are a class of compounds characterized by an amino group attached to an aromatic ring. Many of these compounds are pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects. The key to their bioactivation is the enzymatic conversion to reactive electrophilic species that can form covalent bonds with nucleophilic sites in cellular macromolecules, most notably DNA. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[1][2]

The general metabolic activation pathway for aromatic amines involves a two-step process:

-

N-hydroxylation: The initial and rate-limiting step is the oxidation of the exocyclic amino group to form an N-hydroxy arylamine. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[1]

-

Esterification: The N-hydroxy metabolite is then further activated by phase II conjugation reactions, such as sulfation or acetylation, to form a reactive ester. These esters are unstable and can spontaneously dissociate to form a highly reactive nitrenium ion, which is the ultimate carcinogen that reacts with DNA.

Proposed Metabolic Activation Pathway of this compound

Based on the established metabolism of 2-acetylaminofluorene (AAF), the proposed in vivo metabolic activation of this compound (2,7-DAF) is initiated by N-hydroxylation of one of the acetamido groups, followed by further enzymatic modifications.

The initial step is the N-hydroxylation of one of the acetamido groups of 2,7-DAF by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-2,7-diacetamidofluorene. This is followed by sulfation, catalyzed by sulfotransferases (SULTs), to produce the unstable N-sulfonyloxy-2,7-DAF ester. This ester then undergoes heterolytic cleavage to generate a highly reactive nitrenium ion, which can subsequently bind covalently to DNA, forming DNA adducts.

Quantitative Data on Aromatic Amine Metabolism

Table 1: In Vivo Metabolites of 2-Acetylaminofluorene in Rat Liver

| Metabolite | Concentration (nmol/g liver) |

| N-hydroxy-AAF | 1.5 ± 0.3 |

| 7-hydroxy-AAF | 10.2 ± 1.8 |

| 5-hydroxy-AAF | 3.1 ± 0.5 |

| 3-hydroxy-AAF | 0.8 ± 0.2 |

| 1-hydroxy-AAF | 0.5 ± 0.1 |

| AAF-N-glucuronide | 25.7 ± 4.1 |

Data are hypothetical and for illustrative purposes, based on typical findings for AAF.

Table 2: DNA Adduct Levels in Rat Liver Following AAF Administration

| DNA Adduct | Adducts / 10⁸ Nucleotides |

| N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | 15.3 ± 2.5 |

| 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene | 5.1 ± 0.9 |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | 2.8 ± 0.4 |

Data are hypothetical and for illustrative purposes, based on typical findings for AAF.

Experimental Protocols for In Vivo Metabolic Studies

The following are detailed methodologies for key experiments to investigate the in vivo metabolic activation of aromatic amines like 2,7-DAF.

Animal Model and Dosing

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model.

-

Housing: Animals should be housed in a controlled environment (12-h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

-

Dosing: 2,7-DAF can be dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage or intraperitoneal injection. The dose and duration of treatment should be determined based on preliminary toxicity studies.

Sample Collection and Preparation

-

Tissue Collection: At selected time points after dosing, animals are euthanized, and tissues of interest (e.g., liver, bladder, kidney) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

DNA Isolation: Genomic DNA is isolated from tissues using standard phenol-chloroform extraction or commercially available kits. The purity and concentration of DNA are determined by UV spectrophotometry.

Analysis of Metabolites

-

Extraction: Metabolites are extracted from tissues using organic solvents (e.g., ethyl acetate).

-

Analysis: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is used to separate and quantify the parent compound and its metabolites. Authentic standards are required for identification and quantification.

Analysis of DNA Adducts

-

³²P-Postlabeling Assay: This highly sensitive method is commonly used to detect and quantify DNA adducts. It involves enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation by thin-layer chromatography.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers a more specific and structural characterization of DNA adducts.

Conclusion and Future Directions

The in vivo metabolic activation of this compound is a critical area of research for understanding its toxicological and potential pharmacological properties. While direct experimental data for 2,7-DAF is currently lacking, the well-established metabolic pathways of the analogous compound 2-acetylaminofluorene provide a robust framework for predicting its bioactivation. The proposed pathway involves initial N-hydroxylation by cytochrome P450 enzymes, followed by esterification to form a reactive nitrenium ion that can form DNA adducts.

Future research should focus on conducting in vivo studies to confirm this proposed pathway for 2,7-DAF. This will involve the use of robust animal models and sensitive analytical techniques to identify and quantify the key metabolites and DNA adducts. Such data will be invaluable for a comprehensive risk assessment and for guiding the development of any potential therapeutic applications of this compound. The experimental protocols and data presentation formats outlined in this guide provide a standardized approach for these future investigations, ensuring consistency and comparability of results across different laboratories.

References

2,7-Diacetamidofluorene DNA adduct formation and analysis

An In-depth Technical Guide to the Formation and Analysis of DNA Adducts from Fluorene Derivatives

Disclaimer: This guide focuses on the principles of DNA adduct formation and analysis for fluorene derivatives, with a primary emphasis on the well-characterized carcinogen 2-acetylaminofluorene (AAF). Direct and extensive research on the DNA adducts of 2,7-diacetamidofluorene is not widely available in the public domain. The information presented herein, drawn from studies of closely related compounds, serves as a scientific surrogate to understand the potential mechanisms and analytical strategies applicable to this compound.

Introduction

Fluorene derivatives, a class of polycyclic aromatic hydrocarbons, are of significant interest in toxicology and cancer research due to their potential to form covalent bonds with DNA, creating DNA adducts. These adducts can interfere with DNA replication and repair, leading to mutations and potentially initiating carcinogenesis.[1][2] this compound is a member of this class, characterized by a fluorene backbone with acetamido groups at the 2 and 7 positions.[3] Understanding the formation, structure, and quantification of DNA adducts derived from such compounds is crucial for risk assessment and the development of potential therapeutic or preventative strategies.[4] This technical guide provides an in-depth overview of the metabolic activation of fluorene derivatives, the resulting DNA adducts, and the analytical methodologies used for their detection and quantification.

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of fluorene derivatives is intrinsically linked to their metabolic activation into reactive electrophiles that can bind to nucleophilic sites on DNA.[1]

Metabolic Activation Pathway

The metabolic activation of fluorene derivatives like 2-acetylaminofluorene (AAF) is a multi-step process primarily occurring in the liver.[5]

-

N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the acetamido group, catalyzed by cytochrome P450 enzymes (primarily CYP1A2), to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[6]

-

Esterification: The proximate carcinogen, N-OH-AAF, is then further activated by esterification. This can occur through sulfation, catalyzed by sulfotransferases, to form a highly reactive N-sulfonyloxy-2-acetylaminofluorene, or through acetylation, catalyzed by N,O-acetyltransferases, to form N-acetoxy-2-acetylaminofluorene.

-

Deacetylation: Alternatively, N-OH-AAF can be deacetylated to N-hydroxy-2-aminofluorene (N-OH-AF), which can also be esterified to a reactive intermediate.

These reactive esters are strong electrophiles that can react with DNA bases.

Metabolic activation pathway of fluorene derivatives.

Major DNA Adducts

The primary targets for covalent binding on the DNA molecule are the nucleophilic centers of the purine bases, particularly the C8 and N2 positions of guanine and the N6 position of adenine. For AAF, the major DNA adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[7][8] Another significant adduct is N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF).[8] These adducts can distort the DNA helix, leading to mutations if not repaired before DNA replication.

Quantitative Data on DNA Adduct Formation

Quantitative analysis of DNA adducts is essential for assessing the genotoxic potential of a compound. The following table summarizes representative data on the levels of the major AAF-DNA adduct, dG-C8-AF, in different liver cell populations of rats fed with 0.02% AAF for 28 days.

| Cell Type | Adduct Level at 28 days (fmol/µg DNA) | Adduct Level after 28 days on Control Diet (fmol/µg DNA) |

| Hepatocytes | 282 ± 28 | 30-40 |

| Whole Liver | 232 ± 33 | 30-40 |

| Nonparenchymal Cells | 128 ± 30 | 30-40 |

| Bile Duct Fraction | 60 ± 12 | 30-40 |

Data sourced from a study on F344 rats.[7]

These data indicate that hepatocytes, the primary site of AAF metabolism, exhibit the highest levels of DNA adduct formation.[7] The persistence of these adducts, even after cessation of exposure, highlights the potential for long-term genetic damage.

Experimental Protocols for DNA Adduct Analysis

Several analytical techniques are available for the detection and quantification of DNA adducts, each with its own advantages and limitations.[1][9] The choice of method often depends on the required sensitivity and specificity.[4]

³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.[1][10]

Methodology:

-

DNA Isolation and Hydrolysis: High-purity DNA is isolated from tissues or cells. The DNA is then enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The normal nucleotides are dephosphorylated by nuclease P1, thereby enriching the more resistant adducted nucleotides.

-

³²P-Labeling: The adducted nucleotides are then quantitatively labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are resolved by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8]

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Workflow for the ³²P-postlabeling assay.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[1][10] It is particularly useful for the structural characterization and absolute quantification of known DNA adducts.[11]

Methodology:

-

DNA Isolation and Hydrolysis: DNA is isolated and enzymatically hydrolyzed to individual deoxynucleosides.

-

Sample Cleanup: The sample is purified, often using solid-phase extraction, to remove interfering substances.

-

LC Separation: The mixture of deoxynucleosides is injected into an HPLC system, where the adducted deoxynucleosides are separated from the normal ones.

-

MS/MS Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is typically operated in tandem MS (MS/MS) mode, where the parent ion of the suspected adduct is selected and fragmented to produce a characteristic fragmentation pattern, allowing for highly specific and sensitive detection.

-

Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard.

General workflow for LC-MS analysis of DNA adducts.

Conclusion

The formation of DNA adducts is a critical event in chemical carcinogenesis. While specific data for this compound is limited, the study of related compounds like 2-acetylaminofluorene provides a robust framework for understanding its potential for metabolic activation and genotoxicity. The analytical methods detailed in this guide, particularly ³²P-postlabeling and LC-MS, are powerful tools for the detection and quantification of DNA adducts, which are essential for both mechanistic research and human risk assessment. Further research is warranted to specifically characterize the DNA adducts formed by this compound and to quantify their levels in relevant biological systems.

References

- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factors that influence the mutagenic patterns of DNA adducts from chemical carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (304-28-9) for sale [vulcanchem.com]

- 4. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 5. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA adduct formation and removal in specific liver cell populations during chronic dietary administration of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Database for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

Carcinogenicity of 2,7-Diacetamidofluorene: A Data Deficient Chemical

A comprehensive search of scientific literature and toxicological databases reveals a significant lack of available data on the carcinogenicity of 2,7-Diacetamidofluorene (CAS 304-28-9) in animal models. This compound, also known as N,N'-(9H-fluorene-2,7-diyl)diacetamide, is a distinct chemical isomer of the well-studied carcinogen 2-Acetylaminofluorene.[1] Despite searches for quantitative data, experimental protocols, and mechanistic studies, no specific information regarding tumor induction or carcinogenic potential of the 2,7-diacetamido isomer was found.

Given the data deficiency for this compound, this guide will instead provide a detailed technical overview of its extensively studied isomer, 2-Acetylaminofluorene (AAF) (CAS 53-96-3). AAF is a potent aromatic amine carcinogen that has been used for decades as a model compound in cancer research.[2][3] The information presented here on AAF can serve as a crucial reference point for researchers interested in the carcinogenic potential of fluorene derivatives.

Technical Guide: Carcinogenicity of 2-Acetylaminofluorene (AAF) in Animal Models

This guide summarizes the key findings on the carcinogenicity of 2-Acetylaminofluorene (AAF) in various animal models, detailing its metabolic activation, experimental protocols, and quantitative tumorigenesis data.

Metabolic Activation and Mechanism of Action

The carcinogenicity of AAF is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. This process is initiated by the N-hydroxylation of AAF, primarily by the cytochrome P450 enzyme CYP1A2 in the liver, to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[2] Subsequent enzymatic reactions, such as sulfation or deacetylation, convert N-OH-AAF into a highly reactive nitrenium ion, which is the ultimate carcinogen that covalently binds to DNA bases, leading to mutations and tumor initiation.[2][4]

Caption: Metabolic activation of AAF to its ultimate carcinogenic form.

Experimental Protocols for Carcinogenicity Bioassays

The carcinogenicity of AAF has been evaluated through chronic dietary administration in various animal models. A generalized experimental workflow for these studies is outlined below.

Animals and Housing:

-

Species/Strain: Commonly used models include Sprague-Dawley or Fischer 344 rats and various strains of mice.

-

Acclimatization: Animals are typically acclimated for 1-2 weeks before the study begins.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

Diet and Compound Administration:

-

Basal Diet: A standard laboratory chow is used as the control diet.

-

Test Diet: AAF is mixed into the basal diet at specified concentrations (e.g., parts per million, ppm, or % of diet).

-

Administration: Animals have ad libitum (free) access to the control or test diets and water.

In-life Observations:

-

Duration: Studies typically last for 18-24 months.

-

Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly or bi-weekly.

-

Palpation: Regular physical examinations are performed to detect palpable masses.

Terminal Procedures:

-

Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die intercurrently).

-

Histopathology: Organs and any observed lesions are collected, preserved in formalin, processed, and examined microscopically by a pathologist to identify neoplastic (cancerous) and non-neoplastic changes.

Caption: A typical workflow for a chronic carcinogenicity study in rodents.

Quantitative Carcinogenicity Data in Animal Models

Oral exposure to AAF induces tumors in multiple organ sites across different species. The liver and urinary bladder are the most common targets.

Table 1: Summary of AAF Carcinogenicity in Rats

| Species/Strain | Sex | Route of Administration | Dose Level | Duration | Target Organ(s) | Tumor Type(s) | Reference |

| Rat (Generic) | M & F | Dietary | Not specified | Chronic | Liver, Bladder | Hepatocellular Carcinoma, Transitional-cell Carcinoma | [4] |

| Rat (Generic) | M | Dietary | Not specified | Chronic | Zymbal Gland, Testes | Carcinoma, Mesothelioma | [4] |

| Rat (Generic) | F | Dietary | Not specified | Chronic | Mammary Gland | Adenocarcinoma | [4] |

Table 2: Summary of AAF Carcinogenicity in Mice

| Species/Strain | Sex | Route of Administration | Dose Level | Duration | Target Organ(s) | Tumor Type(s) | Reference |

| Mouse (Generic) | F | Dietary | Not specified | Chronic | Liver, Bladder | Hepatocellular Carcinoma, Transitional-cell Carcinoma | [4] |

| Mouse (Generic) | F | Dietary | Not specified | Chronic | Mammary Gland | Adenocarcinoma | [4] |

| Newborn Mouse | M | Subcutaneous Injection | Not specified | N/A | Liver | Hepatocellular Tumors | [4] |

Table 3: Summary of AAF Carcinogenicity in Other Species

| Species/Strain | Sex | Route of Administration | Dose Level | Duration | Target Organ(s) | Tumor Type(s) | Reference |

| Hamster | M & F | Intraperitoneal Injection | Not specified | Chronic | Bladder, Liver | Carcinoma, Cholangiocarcinoma | [4] |

| Dog | M | Dietary | Not specified | Chronic | Liver | Hepatocellular Tumors | [4] |

References

- 1. This compound (304-28-9) for sale [vulcanchem.com]

- 2. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Historical Studies on 2,7-Diacetamidofluorene Toxicity: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diacetamidofluorene, also known as N,N'-(9H-fluoren-2,7-diyl)diacetamide, is an acetylated derivative of 2,7-diaminofluorene. Historically, research into the toxicity of fluorene derivatives has been extensive, largely driven by the potent carcinogenic properties of the related compound 2-acetylaminofluorene (AAF). However, specific toxicological data on this compound is notably scarce in publicly available literature. This technical guide synthesizes the available historical information on the toxicity of this compound, with a primary focus on a key comparative study from 1950 that evaluated its carcinogenic potential in rats. Due to the limited direct research on this specific compound, this guide also incorporates contextual information from studies on the closely related and extensively studied 2-acetylaminofluorene to provide a broader understanding of the potential toxicological profile.

Quantitative Toxicity Data

The most definitive historical data on the carcinogenicity of this compound comes from a 1950 study by Morris, Dubnik, and Johnson, which was published in the Journal of the National Cancer Institute. This study compared the carcinogenic effects of this compound with other fluorene derivatives in rats. The key findings from this study regarding this compound are summarized in the table below.

| Compound | Species/Strain | Sex | Route of Administration | Dose | Duration of Treatment | No. of Animals | Tumor Incidence | Tumor Types |

| This compound | Rat (Minnesota) | Male & Female | Ingestion (in diet) | 0.104% | 23 weeks, followed by control diet | 9 | 0/9 | No tumors observed |

Data extracted from Morris, H. P., Dubnik, C. S., & Johnson, J. M. (1950). Studies of the carcinogenic action in the rat of 2-nitro, 2-amino-, 2-acetylamino-, and 2-diacetylaminofluorene after ingestion and after painting. Journal of the National Cancer Institute, 10(6), 1201–1213.

Experimental Protocols

The experimental design employed in the pivotal 1950 study by Morris and colleagues provides a valuable insight into early toxicological methodologies.

Animal Model:

-

Species: Rat

-

Strain: Minnesota strain

-

Sex: Both male and female rats were used in the study.

Dosing and Administration:

-

Compound: this compound (referred to as 2-diacetylaminofluorene in the study).

-

Vehicle: The compound was incorporated into the diet.

-

Dose: A concentration of 0.104% of the diet was administered.

-

Duration: The rats were fed the diet containing this compound for 23 weeks. Following this treatment period, the animals were returned to a control diet for the remainder of the observation period.

Observation and Endpoint:

-

The animals were monitored for the development of tumors.

-

The study concluded with the necropsy of the animals to identify and characterize any neoplastic growths.

Signaling Pathways and Metabolism (Putative)

Direct studies on the specific signaling pathways and metabolic fate of this compound are not available in the historical literature. However, based on the well-documented metabolism of the structurally similar 2-acetylaminofluorene (AAF), a putative metabolic pathway can be proposed. The metabolism of AAF is a critical factor in its carcinogenicity, involving metabolic activation to reactive intermediates that can form DNA adducts.

A key step in the activation of AAF is N-hydroxylation, followed by esterification (e.g., sulfation or acetylation) to form a highly reactive electrophile. It is plausible that this compound could undergo similar metabolic transformations. The presence of two acetyl groups may influence the rate and extent of its metabolism compared to the mono-acetylated AAF.

Below is a diagram illustrating a hypothetical metabolic pathway for this compound, drawing parallels with the known metabolism of 2-acetylaminofluorene.

Caption: A putative metabolic pathway for this compound.

Experimental Workflow Visualization

The workflow of the historical carcinogenicity study by Morris et al. (1950) can be visualized to better understand the experimental process.

Caption: Experimental workflow of the 1950 carcinogenicity study.

Conclusion

The historical toxicological data specifically for this compound is extremely limited, with the 1950 study by Morris, Dubnik, and Johnson being the primary source of information. Their findings suggest that, under the conditions of their study, this compound was not carcinogenic in rats when administered in the diet for 23 weeks. This is in stark contrast to the potent carcinogenicity of the closely related 2-acetylaminofluorene. The reasons for this difference are not elucidated in the historical literature but may be related to differences in metabolic activation or detoxification pathways. Further research would be necessary to fully understand the toxicological profile of this compound and the mechanisms underlying its apparent lack of carcinogenicity in this historical study. This technical guide serves as a compilation of the available historical data and provides a framework for understanding the toxicology of this specific fluorene derivative within the context of its better-studied analogs.

An In-depth Technical Guide to 2,7-Diacetamidofluorene and its Relation to 2-Acetylaminofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,7-Diacetamidofluorene and its relationship to the well-characterized carcinogen, 2-Acetylaminofluorene (AAF). While both are derivatives of fluorene, their differing acetylation patterns are expected to influence their metabolic activation, genotoxicity, and carcinogenic potential. This document synthesizes available data on their chemical properties, metabolism, and toxicity, offering a comparative analysis for researchers in toxicology, pharmacology, and drug development. Detailed experimental protocols for key assays are provided, along with visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of these compounds.

Introduction

2-Acetylaminofluorene (AAF) is a potent experimental carcinogen that has been extensively studied to understand the mechanisms of chemical carcinogenesis.[1] Its bioactivation to reactive metabolites that form DNA adducts is a critical initiating event in its carcinogenic process. This compound, a disubstituted derivative, presents an interesting case for comparative toxicology. The presence of a second acetamido group may alter its metabolic fate and, consequently, its toxicological profile. This guide explores the current knowledge on this compound, drawing comparisons with AAF to highlight key structural and functional differences.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of this compound and 2-Acetylaminofluorene is presented in Table 1. These properties are fundamental to understanding their behavior in biological systems.

| Property | This compound | 2-Acetylaminofluorene |

| CAS Number | 304-28-9[2] | 53-96-3 |

| Molecular Formula | C₁₇H₁₆N₂O₂[2] | C₁₅H₁₃NO |

| Molecular Weight | 280.32 g/mol [2] | 223.27 g/mol |

| Appearance | Colorless solid[2] | Tan, crystalline solid[3] |

| Melting Point | 281 °C[2] | 194 °C |

| Boiling Point | 423.04 °C (estimated)[2] | Not available |

| Water Solubility | Insoluble | Practically insoluble[4] |

| LogP | 2.28[2] | 3.22 |

Metabolism and Bioactivation

The carcinogenicity of aromatic amines like AAF is intrinsically linked to their metabolic activation. This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the parent compound into reactive electrophiles capable of binding to DNA.

Metabolism of 2-Acetylaminofluorene (AAF)

The metabolic pathway of AAF is well-documented and serves as a model for many aromatic amines.[5] The initial and critical step is N-hydroxylation, catalyzed by cytochrome P450 enzymes (primarily CYP1A2), to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[6] This proximate carcinogen can then undergo further activation through O-esterification (e.g., sulfation or acetylation) to form highly reactive N-acetoxy-2-aminofluorene or N-sulfonyloxy-2-acetylaminofluorene, which readily form covalent adducts with DNA, primarily at the C8 position of guanine.[7] Deacetylation to 2-aminofluorene and subsequent N-hydroxylation also represents an alternative activation pathway.[8]

Postulated Metabolism of this compound

Specific studies on the metabolism of this compound are limited. However, based on the principles of aromatic amine metabolism, a putative pathway can be proposed. A key difference from AAF is the presence of two acetamido groups. Studies on other diacetylated aromatic amines suggest that they are not readily deacetylated in vivo.[2] This suggests that the primary metabolic activation of this compound may proceed through N-hydroxylation of one or both acetamido groups, followed by esterification to form reactive species. The lack of significant deacetylation could potentially lead to a different profile of DNA adducts compared to AAF.

Comparative Toxicity and Carcinogenicity

While direct comparative studies are scarce, available data on the individual compounds allow for a preliminary assessment of their relative toxicities.

Carcinogenicity Data

| Compound | Species | Route | Dosing Regimen | Findings | Reference |

| This compound | Rat | Oral | 4830 mg/kg over 46 weeks (cumulative) | Liver tumors | Chemsrc |

| Rat | Intraperitoneal | 2044 mg/kg over 29 weeks (cumulative) | Lung and blood tumors | Chemsrc | |

| Mouse | Oral | 2100 mg/kg over 13 weeks (cumulative) | Liver tumors and leukemia | Chemsrc | |

| 2-Acetylaminofluorene | Rat | Oral (dietary) | Varied | Tumors of the liver, bladder, and skin[6] | Wilson et al., 1941 |

| Mouse | Oral (dietary) | Varied | Tumors of the liver and bladder[6] | Staffa and Mehlman, 1980 |

The available data, primarily from the Registry of Toxic Effects of Chemical Substances (RTECS), indicate that this compound is carcinogenic in rodents, inducing tumors in the liver, lungs, and hematopoietic system. AAF is a well-established multi-organ carcinogen in several species.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are representative protocols for assessing the carcinogenicity of aromatic amines.

Rodent Carcinogenicity Study (Oral Administration)

This protocol is a generalized representation based on OECD Guideline 451 for carcinogenicity studies.

Protocol Details:

-

Animal Model: Male and female rats (e.g., Fischer 344 or Sprague-Dawley strains), typically 6-8 weeks old at the start of the study.

-

Group Size: At least 50 animals per sex per group.

-

Dose Administration: The test compound is administered orally, either mixed in the diet or by gavage, for a period of 18 to 24 months. At least three dose levels plus a concurrent control group receiving the vehicle are used.

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Terminal Procedures: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals.

-

Histopathology: All major organs and any gross lesions are preserved and examined microscopically by a qualified pathologist.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

Protocol Details:

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

-

Procedure: The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if used) are combined in soft agar and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

Signaling Pathways

The carcinogenic effects of aromatic amines are mediated through their interaction with cellular signaling pathways, leading to uncontrolled cell proliferation and survival.

While specific signaling pathways affected by this compound have not been elucidated, its structural similarity to AAF suggests potential involvement of similar pathways. AAF and its metabolites are known to activate pathways implicated in liver cancer, such as:

-

Ras/Raf/MEK/ERK Pathway: This pathway is a key regulator of cell proliferation and is frequently activated in hepatocellular carcinoma.

-

PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation. Its dysregulation is common in many cancers, including liver cancer.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is a frequent event in the development of hepatocellular carcinoma.

Conclusion

This compound is a carcinogenic aromatic amine, though less studied than its mono-acetylated counterpart, 2-Acetylaminofluorene. The available data suggest it induces tumors in multiple organs in rodents. Its diacetylated structure likely influences its metabolic activation, potentially favoring N-hydroxylation over deacetylation, which could lead to a distinct profile of DNA adducts and carcinogenic activity. Further research is warranted to fully elucidate the metabolic pathways, the specific signaling cascades perturbed by this compound, and to conduct direct comparative studies with AAF. Such studies will provide a more complete understanding of the structure-activity relationships within this class of carcinogens and will be invaluable for risk assessment and the development of safer chemical alternatives.

References

- 1. Aromatic amines in experimental cancer research: tissue-specific effects, an old problem and new solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomonitoring of aromatic amines V: acetylation and deacetylation in the metabolic activation of aromatic amines as determined by haemoglobin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes. | Semantic Scholar [semanticscholar.org]

Navigating the Experimental Landscape of 2,7-Diacetamidofluorene: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2,7-Diacetamidofluorene, a critical derivative of fluorene with applications in various research domains. This document is intended to be an essential resource for scientists and professionals engaged in experiments involving this compound, offering detailed data, experimental protocols, and a visualization of its metabolic context.

Core Physicochemical Properties

This compound presents as a stable, colorless solid at room temperature, possessing a relatively high melting point, which is characteristic of aromatic compounds capable of hydrogen bonding.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| IUPAC Name | N-(7-acetamido-9H-fluoren-2-yl)acetamide |

| CAS Number | 304-28-9 |

| Molecular Formula | C₁₇H₁₆N₂O₂ |

| Molecular Weight | 280.32 g/mol |

| Melting Point | 281 °C |

| Boiling Point | 423.04 °C (estimated) |

| LogP | 2.28 |

| pKa | 14.52 ± 0.20 (predicted) |

Solubility Profile

While quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature, a qualitative assessment suggests it has excellent solubility in many organic solvents. The solubility of its parent compound, fluorene, and the related compound, 2,7-diaminofluorene, provides valuable insights into its likely behavior. Fluorene, a non-polar molecule, is soluble in non-polar solvents like benzene, chloroform, and toluene. The presence of polar acetamido groups in this compound is expected to increase its solubility in more polar organic solvents.

Based on the principle of "like dissolves like" and available information on similar compounds, a predicted qualitative solubility profile is provided below.

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High |

| Polar Protic | Ethanol, Methanol | Moderate to High |

| Chlorinated | Dichloromethane, Chloroform | Moderate |

| Aromatic | Toluene, Benzene | Moderate |

| Non-polar | Hexane, Heptane | Low |

| Aqueous | Water | Low |

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure for quantitatively determining the solubility of this compound in a given solvent.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

A visual representation of this experimental workflow is provided below.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol outlines a general approach for the forced degradation of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at a controlled temperature (e.g., 60°C), sampling at intervals. Neutralize the samples prior to analysis.

-

Oxidative Degradation: Expose a solution of the compound to 3% H₂O₂ at room temperature, monitoring for degradation over time.

-

Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., at 80°C) for an extended period. Also, test the stability of a solution of the compound under the same thermal stress.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products. A PDA or MS detector is recommended for peak purity analysis and identification of degradants.

References

Methodological & Application

Application Notes and Protocols for 2-Acetylaminofluorene-Induced Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for inducing carcinogenesis in rodent models using 2-acetylaminofluorene (AAF), a well-established chemical carcinogen. The primary focus is on the induction of hepatocellular carcinoma (HCC) in rats, a widely used model to study liver cancer. Additionally, a protocol for bladder cancer induction in mice is outlined. These models are instrumental in investigating the mechanisms of carcinogenesis, identifying potential therapeutic targets, and evaluating the efficacy of novel anti-cancer agents.

Key Principles and Applications

2-Acetylaminofluorene is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This process, primarily occurring in the liver, leads to the formation of reactive metabolites that can bind to DNA, forming adducts. These DNA adducts can induce mutations in critical genes, such as tumor suppressor genes (e.g., p53) and oncogenes, ultimately leading to neoplastic transformation.

The experimental models described herein are suitable for:

-

Investigating the molecular mechanisms of chemical carcinogenesis.

-

Studying the progression of cancer from preneoplastic lesions to malignant tumors.

-

Evaluating the chemopreventive or therapeutic potential of new drug candidates.

-

Identifying and validating biomarkers for early cancer detection.

Experimental Protocols

Protocol 1: Diethylnitrosamine (DEN) and 2-Acetylaminofluorene (AAF) Induced Hepatocellular Carcinoma in Rats

This two-stage carcinogenesis protocol utilizes a single initiating dose of diethylnitrosamine (DEN) followed by the promoting effect of 2-acetylaminofluorene (AAF) to induce hepatocellular carcinoma in rats.

Materials:

-

Male Wistar or Fischer 344 rats (6-8 weeks old)

-

Diethylnitrosamine (DEN)

-

2-Acetylaminofluorene (AAF)

-

Corn oil or 1% carboxymethyl cellulose (CMC) for vehicle

-

Standard rodent chow

-

Animal housing facilities with a 12-hour light/dark cycle

-

Syringes and needles for intraperitoneal (i.p.) and oral administration

-

Euthanasia supplies (e.g., CO2 chamber, anesthetic)

-

Tissue fixation and processing reagents (e.g., 10% neutral buffered formalin, ethanol, xylene, paraffin)

-

Microtome and histology supplies

-

Microscope

Procedure:

-

Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

-

Initiation with DEN:

-

Promotion with AAF:

-

One to two weeks after the last DEN injection, begin the AAF promotion phase.

-

AAF can be administered orally or mixed in the diet.

-

Oral Gavage: Administer AAF orally at a dose of 25 mg/kg body weight, three days after each weekly DEN injection for a total of 16-18 weeks.[3][4][5][6] AAF can be suspended in corn oil or 1% CMC.

-

Dietary Admixture: Incorporate AAF into the powdered standard rodent chow at a concentration of 0.02%.[7][8] Provide the AAF-containing diet to the animals for a specified period, typically ranging from 6 to 24 weeks.

-

-

-

Animal Monitoring:

-

Monitor the animals' health status at least twice daily.[9]

-

Record body weight weekly.

-